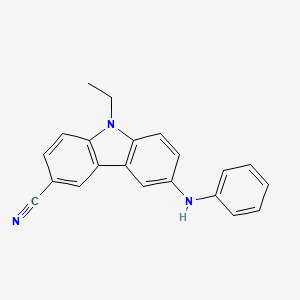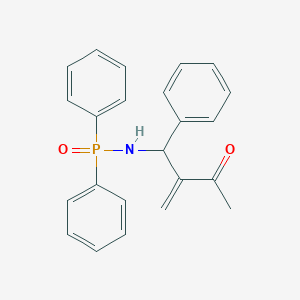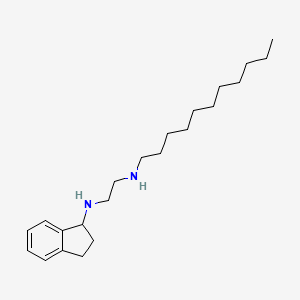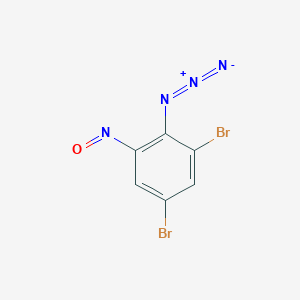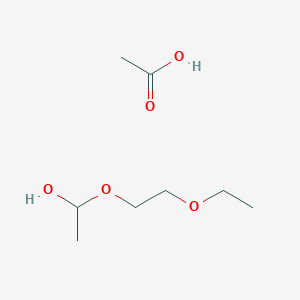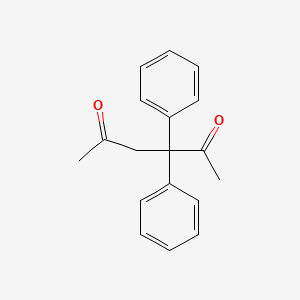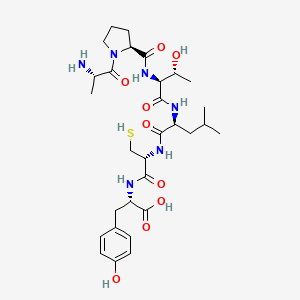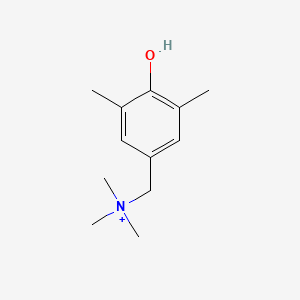![molecular formula C14H24BN2 B14231380 Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)- CAS No. 547768-66-1](/img/structure/B14231380.png)
Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a boron atom bonded to an amine group, along with a dimethylamino phenyl group and two isopropyl groups. Its distinct structure makes it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)- typically involves the reaction of appropriate boron-containing reagents with amines under controlled conditions. One common method includes the use of dichloro(diisopropylamino)borane as a starting material, which undergoes a series of reactions to introduce the dimethylamino phenyl group and achieve the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boron-oxygen compounds.
Reduction: Reduction reactions can modify the boron center or the amine groups.
Substitution: The compound can participate in substitution reactions where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)- exerts its effects involves its interaction with specific molecular targets. The boron atom can form stable complexes with various substrates, facilitating reactions that are otherwise challenging. The dimethylamino phenyl group enhances its solubility and reactivity, allowing it to participate in a wide range of chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloro(diisopropylamino)borane: A precursor in the synthesis of Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)-.
Triisopropylborane: Another boron-containing compound with different reactivity and applications.
Dimethylaminoborane: Shares the dimethylamino group but differs in its overall structure and properties.
Uniqueness
Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)- stands out due to its combination of a boron center with a dimethylamino phenyl group and isopropyl groups. This unique structure imparts specific reactivity and solubility characteristics, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
547768-66-1 |
|---|---|
Molekularformel |
C14H24BN2 |
Molekulargewicht |
231.17 g/mol |
InChI |
InChI=1S/C14H24BN2/c1-11(2)17(12(3)4)15-13-7-9-14(10-8-13)16(5)6/h7-12H,1-6H3 |
InChI-Schlüssel |
ZKKYGIZROGRJIP-UHFFFAOYSA-N |
Kanonische SMILES |
[B](C1=CC=C(C=C1)N(C)C)N(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole](/img/structure/B14231314.png)

![Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B14231324.png)

